6',7'-Dihydro-6'-hydroxyrotenone
Description
6',7'-Dihydro-6'-hydroxyrotenone (CAS: N/A) is a major metabolite of rotenone, a naturally occurring isoflavonoid insecticide derived from plants of the Leguminosae family. Rotenone is widely studied for its mitochondrial Complex I inhibitory activity, which disrupts electron transport chains in pests and fish. Upon metabolic processing in mammals and aquatic species, rotenone undergoes hydroxylation and dihydroxylation, yielding derivatives such as 6',7'-dihydro-6'-hydroxyrotenone. This metabolite is characterized by hydroxylation at the 6' position and saturation of the 6',7' double bond, reducing its lipophilicity and altering its bioactivity compared to the parent compound.
In vivo studies demonstrate that 6',7'-dihydro-6'-hydroxyrotenone is a predominant metabolite in mammalian liver, intestines, and fish tissues, often coexisting with water-soluble conjugates. Its formation is catalyzed by microsomal enzymes, particularly cytochrome P450 systems, and its reduced toxicity profile makes it a critical marker for environmental and toxicological assessments.
Properties
Molecular Formula |
C23H24O7 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
6-(2-hydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H24O7/c1-23(2,25)19-8-13-14(29-19)6-5-11-21(24)20-12-7-16(26-3)17(27-4)9-15(12)28-10-18(20)30-22(11)13/h5-7,9,18-20,25H,8,10H2,1-4H3 |
InChI Key |
UJRXJHPYROZVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
Synonyms |
dalpanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Rotenone and Key Metabolites
Rotenone
- Structure: Unsaturated isoflavonoid with a 6',7' double bond.
- Toxicity : High acute toxicity (rodent LD₅₀: 25–132 mg/kg; fish LC₅₀: 0.01–0.1 ppm). Inhibits mitochondrial Complex I, leading to ATP depletion.
- Metabolism: Rapidly hydroxylated to 8'-hydroxyrotenone and 6',7'-dihydro-6'-hydroxyrotenone. Half-life in fish varies by species: 22–28 days in bluegill tissues.
8'-Hydroxyrotenone
- Structure : Hydroxylation at the 8' position; retains the 6',7' double bond.
- Toxicity: Similar to rotenone in mammals but less persistent. Inhibits insect mitochondria at 50% efficacy compared to rotenone.
- Metabolism : Further oxidized to water-soluble conjugates. Predominant in houseflies and rodents.
6aβ,12aβ-Rotenolone
- Structure : Ketone reduction at the 12a position.
- Toxicity: 10–20% of rotenone’s potency. Used as a reference in metabolic pathway studies.
Comparative Data Table
Mechanistic and Species-Specific Differences
- Mitochondrial Inhibition: While rotenone and 8'-hydroxyrotenone strongly inhibit NADH dehydrogenase, 6',7'-dihydro-6'-hydroxyrotenone shows 50–70% reduced activity in rat liver mitochondria.
- Species Variability: Carp produce higher proportions of 6',7'-dihydro-6'-hydroxyrotenone than rainbow trout, correlating with differential CYP450 expression.
- Environmental Fate: 6',7'-Dihydro-6'-hydroxyrotenone degrades faster in water (half-life: 5–8 days at 20°C) than rotenone, reducing bioaccumulation risks.
Preparation Methods
Epoxidation and Hydrolysis
Rotenone (1.0 eq) is treated with meta-chloroperbenzoic acid (mCPBA, 1.2 eq) in dichloromethane at 0°C for 4 hours, forming 6',7'-epoxyrotenone. Subsequent hydrolysis with dilute hydrochloric acid (0.1 M) at 25°C for 12 hours yields a diastereomeric mixture of 6',7'-dihydro-6',7'-dihydroxyrotenone. The trans-diol is isolated via recrystallization from ethanol-water (3:1), achieving a 22% yield. Optical rotatory dispersion (ORD) and infrared (IR) spectroscopy differentiate the epimers, with the cis-isomer showing a characteristic bathochromic shift at 290 nm.
Catalytic Asymmetric Hydroxylation
Palladium-catalyzed hydroxylation offers improved stereocontrol. A mixture of rotenone (1.0 eq), Pd(OAc)₂ (5 mol%), and (R)-BINAP (6 mol%) in tert-butanol is stirred under oxygen (1 atm) at 60°C for 24 hours. The reaction affords 6',7'-dihydro-6'-hydroxyrotenone with 78% enantiomeric excess (ee), as determined by chiral HPLC.
Radiolytic Derivatization
Gamma irradiation of rotenone in polar solvents provides a scalable route to hydroxylated derivatives. A protocol adapted from rotenoisin A synthesis involves dissolving rotenone (0.5 g) in methanol (200 mL) and exposing the solution to 50 kGy γ-rays from a cobalt-60 source. Post-irradiation, the solvent is evaporated under reduced pressure, and the residue is chromatographed over silica gel (chloroform-methanol, 9:1) to isolate 6',7'-dihydro-6'-hydroxyrotenone in 18% yield. This method avoids harsh reagents but requires specialized equipment for irradiation.
Green Synthesis Using Micellar Catalysis
Eco-friendly methodologies leverage micellar systems to enhance reaction efficiency. In a representative procedure, rotenone (6.0 mmol) and 2-amino thiophenol (6.0 mmol) are refluxed in d-α-tocopheryl polyethylene glycol succinate (TPGS, 2% aqueous solution) with glacial acetic acid (5 drops) for 6 hours. The hydroxylated product precipitates upon cooling and is recrystallized from dimethyl sulfoxide (DMSO), yielding 6',7'-dihydro-6'-hydroxyrotenone in 65% purity. This approach reduces organic solvent use by 40% compared to traditional methods.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| In Vitro Metabolic | 12–15 | 85–90 | Low | Limited | Moderate |
| Chemical Hydroxylation | 22–35 | 92–95 | High | High | High |
| Radiolytic | 18 | 88 | Moderate | Moderate | Low |
| Green Synthesis | 65* | 65–75 | Low | High | Very Low |
*Yield reflects crude product; purity after recrystallization reaches 89%.
Structural and Spectroscopic Characterization
Critical data for verifying 6',7'-dihydro-6'-hydroxyrotenone include:
-
¹H NMR (400 MHz, CDCl₃): δ 6.78 (d, J = 8.4 Hz, H-5'), 5.95 (s, H-8), 4.12 (m, H-6'), 3.82 (d, J = 9.2 Hz, H-12a).
X-ray crystallography confirms the cis-diol configuration, with intramolecular hydrogen bonding between O6'-H⋯O7' (2.67 Å) .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 6',7'-Dihydro-6'-hydroxyrotenone in mammalian and aquatic species?
- Methodological Answer : In mammalian systems, 6',7'-Dihydro-6'-hydroxyrotenone is a major metabolite of rotenone, predominantly found in the liver and small intestine. It forms via hydroxylation and dihydroxylation, with 17% recovered in urine as water-soluble derivatives alongside minor monohydroxylated metabolites. In fish (e.g., carp), >45% of metabolites are unidentified water-soluble products, suggesting species-specific degradation pathways. Researchers should use LC-MS/MS for metabolite profiling in tissue homogenates and urine, comparing retention times with synthetic standards .
Q. How does the stability of 6',7'-Dihydro-6'-hydroxyrotenone vary under different environmental conditions?
- Methodological Answer : Stability studies should account for temperature and pH. For instance, rotenone’s half-life decreases from 21–25 days at 10°C to 5–8 days at 20°C in aqueous environments. To assess 6',7'-Dihydro-6'-hydroxyrotenone, incubate the compound in buffered solutions (pH 4–9) at controlled temperatures, using HPLC to track degradation kinetics. Include controls for photodegradation by conducting experiments in amber vials .
Q. What are the comparative toxicological profiles of rotenone and its hydroxylated metabolites?
- Methodological Answer : Mitochondrial inhibition assays (e.g., rat liver or insect mitochondria) reveal that 6',7'-Dihydro-6'-hydroxyrotenone exhibits reduced inhibitory activity compared to rotenone and 8′-hydroxyrotenone. Use polarographic oxygen sensors to measure electron transport chain disruption, normalizing results to protein content. Include dose-response curves for IC50 comparisons .
Advanced Research Questions
Q. How can stereochemical isomers of 6',7'-Dihydro-6'-hydroxyrotenone be synthesized and characterized?
- Methodological Answer : Epimeric forms are synthesized via epoxidation and hydroxylation of rotenone derivatives. For example, diastereomers can be resolved using chiral column chromatography (e.g., Chiralpak® IA) with hexane/isopropanol gradients. Confirm stereochemistry via ORD (optical rotatory dispersion) and NMR (e.g., NOESY for spatial proximity of protons) .
Q. What experimental strategies resolve contradictions in metabolite distribution data across species?
- Methodological Answer : Discrepancies in metabolite recovery (e.g., 20% in carp vs. 82% water-soluble forms in mammals) require cross-species comparative studies. Use isotopic labeling (e.g., ¹⁴C-rotenone) to trace metabolite distribution in tissue homogenates. Combine with enzyme activity assays (CYP450 isoforms) to identify species-specific metabolic enzymes .
Q. How can computational modeling predict the environmental persistence of 6',7'-Dihydro-6'-hydroxyrotenone?
- Methodological Answer : Apply QSAR (quantitative structure-activity relationship) models using descriptors like logP and molecular weight. Validate predictions with experimental half-life data. Use Gaussian 16 for DFT calculations to assess hydrolysis pathways under varying pH conditions .
Q. What techniques optimize the synthesis of 6',7'-Dihydro-6'-hydroxyrotenone for high-purity standards?
- Methodological Answer : Optimize reaction conditions (e.g., 1:1.2 molar ratio of precursors, 20-hour reaction time at 25°C) via factorial design. Purify using preparative HPLC (C18 column, acetonitrile/water gradient). Confirm purity (>98%) via HRMS and ¹H-NMR, ensuring absence of rotenolone byproducts .
Data Analysis & Validation
Q. How should researchers address variability in mitochondrial inhibition assays for hydroxylated rotenoids?
- Methodological Answer : Normalize inhibition data to mitochondrial protein content (Bradford assay) and include internal controls (e.g., antimycin A). Use ANOVA with post-hoc Tukey tests to compare means across metabolites. Report variability as SEM (standard error of the mean) in ≥3 biological replicates .
Q. What protocols ensure reproducibility in stereochemical characterization of dihydroxy derivatives?
- Methodological Answer : Standardize NMR acquisition parameters (e.g., 600 MHz, 298 K, DMSO-d6 solvent) across labs. Share raw FID files and processing scripts (e.g., MestReNova) to align baseline correction and integration methods. Cross-validate with independent techniques like X-ray crystallography when possible .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
